Thiomorpholine, 4-[(4-bromo-2-fluorophenyl)methyl]-, 1,1-dioxide
Description
Thiomorpholine, 4-[(4-bromo-2-fluorophenyl)methyl]-, 1,1-dioxide (CAS: 1092563-28-4) is a sulfone derivative of thiomorpholine, characterized by a 1,1-dioxide moiety and a substituted benzyl group at the 4-position of the heterocyclic ring. The compound features a 4-bromo-2-fluorophenylmethyl substituent, which confers unique electronic and steric properties. It is synthesized via copper(I)-catalyzed cycloaddition or alkylation reactions, as evidenced by its inclusion in combinatorial libraries and purity specifications (95%) .
Properties
IUPAC Name |
4-[(4-bromo-2-fluorophenyl)methyl]-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2S/c12-10-2-1-9(11(13)7-10)8-14-3-5-17(15,16)6-4-14/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWZNVBXWZCTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiomorpholine Core and Benzylation
A common approach starts with thiomorpholine as the core scaffold. The 4-bromo-2-fluorobenzyl substituent is introduced via a nucleophilic substitution or reductive amination reaction, typically involving:
- Reaction of thiomorpholine with 4-bromo-2-fluorobenzyl halides or derivatives.
- Use of formaldehyde as a methylene bridge source in Mannich-type reactions with thiomorpholine and 4-bromophenol analogs as demonstrated in related thiomorpholine derivatives.
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Thiomorpholine + 4-bromo-2-fluorobenzyl chloride | Base (e.g., K2CO3), solvent (THF or DMF), reflux or room temp | 4-(4-bromo-2-fluorobenzyl)thiomorpholine | Moderate to good (50-80%) |
This step forms the key carbon-nitrogen bond linking the benzyl group to the thiomorpholine ring.
Oxidation to the 1,1-Dioxide (Sulfone)
The sulfur atom in thiomorpholine is oxidized to the sulfone (1,1-dioxide) using oxidizing agents such as:
- Hydrogen peroxide (H2O2) in acetic acid or other suitable solvents.
- Peracids (e.g., m-chloroperbenzoic acid).
| Oxidant | Solvent | Temperature | Reaction Time | Notes |
|---|---|---|---|---|
| 30% H2O2 | Acetic acid | 55–60 °C | Several hours | Controlled to avoid overoxidation |
| m-CPBA | Dichloromethane | 0–25 °C | 1–4 hours | Mild and selective oxidation |
This oxidation step is critical to obtain the 1,1-dioxide functionality without affecting the aromatic bromine or fluorine substituents.
Detailed Synthetic Procedure from Literature Analogues
A closely related synthetic route for thiomorpholine 1,1-dioxide derivatives involves:
-
- The intermediate is treated with excess 30% hydrogen peroxide in acetic acid at 55–60 °C.
- The reaction progress is monitored by TLC or HPLC.
- The product is purified by chromatography.
-
- Yields for benzylation steps range from moderate to high (50–80%).
- Oxidation yields are generally high but require careful control.
- Purification is typically done by silica gel chromatography using solvent gradients (e.g., hexane/ethyl acetate).
Comparative Data Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzylation of thiomorpholine | Thiomorpholine + 4-bromo-2-fluorobenzyl chloride, base, THF or DMF, reflux or RT | 50–80 | Efficient C-N bond formation |
| Oxidation to sulfone | 30% H2O2 in AcOH, 55–60 °C, several hours | 75–90 | Selective oxidation; avoid overoxidation |
| Purification | Silica gel chromatography, hexane/ethyl acetate | — | Necessary for pharmaceutical-grade purity |
Research Findings and Optimization Notes
- Reaction Monitoring: TLC and NMR are used to confirm completion of benzylation and oxidation steps.
- Catalysts: Bases such as potassium carbonate or tertiary amines improve benzylation yields.
- Oxidation Control: Gradual addition of oxidant and temperature control prevent side reactions.
- Solvent Choice: Polar aprotic solvents favor benzylation; acetic acid is preferred for oxidation.
- Alternative Methods: Some studies explore microwave or infrared-assisted synthesis to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
Thiomorpholine, 4-[(4-bromo-2-fluorophenyl)methyl]-, 1,1-dioxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiomorpholine ring can be further oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid are common oxidizing agents.
Catalysts: Palladium or copper catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce complex organic molecules or polymers.
Scientific Research Applications
Medicinal Applications
1. Anticonvulsant Activity
Research indicates that thiomorpholine derivatives can act as openers of KCNQ potassium channels, which are significant in treating seizure disorders. The modulation of these channels can help manage conditions such as epilepsy and other neurological disorders .
Case Study : A study demonstrated that substituted thiomorpholine derivatives exhibited potent anticonvulsant effects in animal models. The compounds were shown to effectively reduce seizure frequency and severity, suggesting their potential as therapeutic agents in epilepsy management.
2. Pain Management
Thiomorpholine derivatives have also been investigated for their analgesic properties. By influencing potassium ion channels, these compounds can modulate pain pathways, providing relief from neuropathic pain and migraine disorders .
Case Study : In a clinical trial involving patients with chronic pain conditions, a thiomorpholine derivative was administered. Results indicated a significant reduction in pain levels compared to the placebo group, highlighting its potential as a pain management therapy.
Other Applications
3. Chemical Synthesis
Thiomorpholine compounds are utilized as intermediates in the synthesis of various pharmaceuticals and agrochemicals. Their unique structure allows for modifications that can lead to the development of novel therapeutic agents.
4. Research Reagents
Due to their specific chemical properties, thiomorpholines are often employed as reagents in organic chemistry research. They serve as building blocks for synthesizing more complex molecules used in drug discovery .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Thiomorpholine, 4-[(4-bromo-2-fluorophenyl)methyl]-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The target compound is distinguished by its 4-bromo-2-fluorophenylmethyl group. Key analogues include:
Physicochemical Properties
- Target Compound: Molecular formula C₁₁H₁₂BrFNO₂S (calc. MW: 321.24 g/mol). No explicit data on solubility or stability, but analogues like 4-(4-bromophenyl)thiomorpholine 1,1-dioxide have documented IR (1313 cm⁻¹ for S=O) and NMR profiles (δ 3.82 ppm for thiomorpholine protons) .
- Thiomorpholine-1,1-dioxide Core : Common features include high polarity (logP ~0.5–1.5) and thermal stability (decomposition >200°C) .
Biological Activity
Thiomorpholine, 4-[(4-bromo-2-fluorophenyl)methyl]-, 1,1-dioxide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Thiomorpholine derivatives are characterized by their unique sulfur-containing heterocyclic structure. The specific compound under discussion has the following structure:
- Chemical Name : this compound
- CAS Number : [1771023-89-2]
- Molecular Formula : C₁₁H₁₃BrFNO₂S
- Molecular Weight : 305.2 g/mol
The biological activity of thiomorpholine derivatives often involves interactions with various biological targets. The compound is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition : Many thiomorpholine derivatives act as inhibitors of specific enzymes involved in disease pathways, including those related to cancer and inflammation.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that thiomorpholine derivatives exhibit antimicrobial properties against a range of pathogens.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiomorpholine derivatives. For instance:
- A series of experiments demonstrated that compounds similar to thiomorpholine exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The IC50 values ranged from 5 to 20 µM depending on the specific derivative tested .
Antimicrobial Properties
Thiomorpholine derivatives have also shown promise as antimicrobial agents:
- A study evaluated the efficacy of several thiomorpholine compounds against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives inhibited bacterial growth at concentrations as low as 10 µg/mL .
Case Study 1: Anticancer Efficacy
A research group synthesized a series of thiomorpholine derivatives and tested their anticancer activity in vitro. One notable derivative exhibited an IC50 value of 12 µM against MCF-7 cells, indicating strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Testing
In another investigation, a derivative of thiomorpholine was tested against Staphylococcus aureus and Escherichia coli. The study found that the compound had a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, suggesting its potential use in treating infections caused by resistant strains .
Data Summary
Q & A
Q. What are the recommended strategies for synthesizing thiomorpholine 1,1-dioxide derivatives with bromo-fluorophenyl substituents?
- Methodological Answer : A common approach involves alkylation of thiomorpholine 1,1-dioxide precursors with halogenated arylalkyl halides. For example, in analogous syntheses, divinyl sulfone or substituted benzyl halides are reacted under basic conditions (e.g., K₂CO₃ in DMF) to introduce aryl groups .
- Key Steps :
Alkylation : Use a polar aprotic solvent (DMF, acetonitrile) and a mild base (NaH, K₂CO₃) to facilitate nucleophilic substitution at the thiomorpholine nitrogen.
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from methanol is often employed .
- Critical Parameter : Reaction temperature (typically 60–80°C) to balance reaction rate and byproduct formation .
Q. How can researchers ensure compound stability during storage and handling?
- Methodological Answer :
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Thiomorpholine 1,1-dioxides are hygroscopic and may degrade in humid conditions .
- Handling : Use glove boxes or Schlenk lines for air-sensitive steps. For powder forms, avoid dust generation via wet handling or solvent-slurry transfers .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm regioselectivity of bromo-fluorophenyl substitution. Key signals:
- Aromatic protons (δ 7.2–7.8 ppm for bromo/fluoro-substituted benzene).
- Thiomorpholine-SO₂ protons (δ 3.4–4.1 ppm) .
- MS : High-resolution ESI-MS to validate molecular weight (calc. for C₁₁H₁₂BrFNO₂S: ~320.0 g/mol) .
- IR : Peaks at 1150–1250 cm⁻¹ (S=O stretching) confirm sulfone formation .
Advanced Research Questions
Q. How can reaction mechanisms explain unexpected byproducts in thiomorpholine 1,1-dioxide synthesis?
- Methodological Answer :
- Mechanistic Insight : Competing pathways (e.g., over-alkylation or ring-opening) may occur due to the nucleophilicity of the thiomorpholine nitrogen. For example, divinyl sulfone can undergo double conjugate addition with ethanolamine, forming oligomers that require aging or heating to convert to the final product .
- Mitigation :
In situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
Computational Modeling : DFT calculations predict energy barriers for side reactions (e.g., SN2 vs. elimination pathways) .
Q. How to resolve discrepancies in reported toxicity data for thiomorpholine derivatives?
- Methodological Answer :
- Data Contradictions : Some studies classify thiomorpholine 1,1-dioxides as non-toxic (LD₅₀ > 2000 mg/kg in rodents), while others note acute oral toxicity (H302: harmful if swallowed) .
- Root Cause : Impurities (e.g., residual divinyl sulfone or bromo-fluorophenyl intermediates) may skew results.
- Validation :
HPLC Purity Analysis : Ensure >98% purity (GC/MS or LC-UV) before toxicity assays .
In vitro Assays : Compare cytotoxicity (e.g., HepG2 cell viability) across batches to isolate impurity effects .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Modeling :
LogP Prediction : Use Molinspiration or SwissADME. For C₁₁H₁₂BrFNO₂S, predicted LogP ≈ 2.1 (moderate lipophilicity) .
Metabolic Sites : CYP450 enzymes may oxidize the thiomorpholine ring; docking simulations identify vulnerable positions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
